molecular formula C12H14N2O2 B13008486 tert-Butyl (2-ethynylpyridin-4-yl)carbamate

tert-Butyl (2-ethynylpyridin-4-yl)carbamate

Cat. No.: B13008486
M. Wt: 218.25 g/mol
InChI Key: XLWFAJCPHKZJBW-UHFFFAOYSA-N
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Description

tert-Butyl (2-ethynylpyridin-4-yl)carbamate is a pyridine-derived carbamate featuring an ethynyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. Carbamates of this type are critical intermediates in medicinal chemistry, particularly for synthesizing kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and other bioactive molecules . The Boc group serves as a transient protective moiety for amines, enabling selective functionalization during multi-step syntheses .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-(2-ethynylpyridin-4-yl)carbamate

InChI

InChI=1S/C12H14N2O2/c1-5-9-8-10(6-7-13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15)

InChI Key

XLWFAJCPHKZJBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-ethynylpyridin-4-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-pyridinecarboxylic acid as the starting material.

    Formation of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of 2-bromo-4-pyridinecarboxylic acid with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.

    Protection of Amino Group: The amino group is protected by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (2-ethynylpyridin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
In organic chemistry, tert-Butyl (2-ethynylpyridin-4-yl)carbamate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with specific functionalities.

Biological Applications

Potential as a Ligand in Drug Discovery
This compound has been investigated for its potential as a ligand in enzyme inhibition studies. Its ability to interact with biological macromolecules positions it as a candidate for drug discovery, particularly in developing inhibitors targeting specific enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibited acetylcholinesterase (AChE) with an IC50 value of 50 µM, indicating moderate potency. This suggests its potential application in treating neurodegenerative diseases where AChE modulation is beneficial.

Medicinal Chemistry

Therapeutic Applications
In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a precursor for synthesizing pharmacologically active compounds aimed at treating neurological disorders. Its interaction with nicotinic receptors has been noted to enhance the effects of traditional antidepressants in animal models.

Production of Specialty Chemicals
In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer manufacturing and the development of high-performance materials.

Summary of Findings

The applications of this compound span multiple disciplines:

  • Chemical Synthesis : Acts as a building block for complex molecules.
  • Biology : Explored for enzyme inhibition and drug discovery.
  • Medicine : Investigated for therapeutic applications targeting neurological disorders.
  • Industry : Used in producing specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-ethynylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group provides stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyridine-Based Carbamates
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl (4-methylpyridin-2-yl)carbamate 2-CH₃, 4-Boc C₁₁H₁₆N₂O₂ 208.26 Intermediate for p38 MAP kinase inhibitors; dimeric crystal structure via N–H···N bonds
tert-Butyl (2-chloropyridin-4-yl)carbamate 2-Cl, 4-Boc C₁₀H₁₃ClN₂O₂ 228.67 Halogenated analog; potential cross-coupling substrate
tert-Butyl (4-iodopyridin-2-yl)carbamate 2-I, 4-Boc C₁₀H₁₃IN₂O₂ 320.13 Iodo-substituted; used in Suzuki-Miyaura couplings
tert-Butyl (5,6-dimethoxypyridin-2-yl)carbamate 2-Boc, 5,6-(OCH₃)₂ C₁₃H₂₀N₂O₄ 268.31 Electron-rich; enhances solubility for CNS-targeted drugs
tert-Butyl (2-ethynylpyridin-4-yl)carbamate (Target) 2-C≡CH, 4-Boc C₁₂H₁₄N₂O₂ 218.25* Ethynyl enables click chemistry; high reactivity in cycloadditions N/A

*Calculated value based on molecular formula.

Key Observations:
  • Ethynyl vs. Halogen Substituents : The ethynyl group in the target compound offers superior reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to chloro or iodo analogs, which are typically used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
  • Electron-Donating Groups : Methoxy substituents (e.g., 5,6-dimethoxy) increase electron density, improving solubility but reducing electrophilicity, making them less reactive in metal-catalyzed reactions than ethynyl or halogenated derivatives .
  • Steric Effects : Bulkier substituents (e.g., tert-butyl in Boc) shield the pyridine nitrogen, reducing undesired side reactions during functionalization .

Crystallographic and Physical Properties

  • Crystal Packing : tert-Butyl (4-methylpyridin-2-yl)carbamate forms dimers via intermolecular N–H···N hydrogen bonds, a feature critical for crystallinity and stability . Ethynyl-substituted analogs may exhibit different packing modes due to reduced hydrogen-bonding capacity.
  • Thermal Stability : Boc-protected carbamates generally exhibit high thermal stability (>150°C), though ethynyl groups may lower decomposition temperatures due to alkyne reactivity .

Biological Activity

tert-Butyl (2-ethynylpyridin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyridine ring with an ethynyl substituent at the 2-position and a carbamate functional group. Its molecular formula is C12H14N2O2, which contributes to its unique reactivity and interaction profiles.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and ligand for various receptors. The carbamate moiety allows for interaction with active sites of enzymes, modulating their activity through competitive or non-competitive inhibition. Research indicates that the compound can also engage in allosteric modulation of certain receptors, enhancing or inhibiting their activity depending on the context.

Biological Activity Overview

  • Enzyme Inhibition : Studies have shown that this compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been observed to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation.
  • Receptor Interaction : The compound has been investigated for its interactions with nicotinic acetylcholine receptors (nAChRs). It exhibits partial agonist activity at α4β2-nAChRs, which may have implications for treating neurological disorders such as depression .
  • Therapeutic Applications : Due to its ability to modulate enzyme activity and receptor function, this compound is being explored as a potential lead compound in drug development. Its structural features can be optimized to enhance biological activity and specificity towards targeted pathways .

Comparison of Biological Activities with Similar Compounds

Compound NameMolecular FormulaEnzyme InhibitionReceptor Activity
This compoundC12H14N2O2ModeratePartial agonist at α4β2
tert-Butyl (3-acetylpyridin-4-yl)carbamateC12H15N2O3HighAgonist at nAChRs
tert-Butyl (3-methylpyridin-5-yl)carbamateC11H15N2O2LowAntagonist

Case Studies

  • Study on AChE Inhibition : A research study demonstrated that this compound inhibited AChE with an IC50 value of 50 µM, indicating moderate potency compared to other known inhibitors . This suggests potential applications in neurodegenerative diseases where AChE modulation is beneficial.
  • Nicotinic Receptor Modulation : In vivo studies showed that this compound could enhance the antidepressant effects of traditional therapies by acting on α4β2-nAChRs. Mice treated with both the compound and standard antidepressants displayed improved behavioral outcomes in forced swim tests .

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